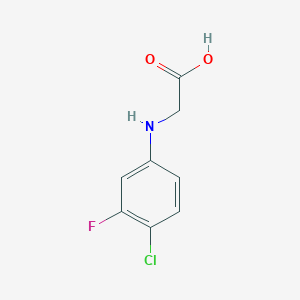

2-((4-Chloro-3-fluorophenyl)amino)acetic acid

Beschreibung

2-((4-Chloro-3-fluorophenyl)amino)acetic acid is a halogenated phenylamino acetic acid derivative with the molecular formula C₈H₆ClFNO₂ and a molecular weight of 203.59 g/mol. The compound features a chloro-fluoro-substituted phenyl ring linked via an amino group to an acetic acid moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel |

C8H7ClFNO2 |

|---|---|

Molekulargewicht |

203.60 g/mol |

IUPAC-Name |

2-(4-chloro-3-fluoroanilino)acetic acid |

InChI |

InChI=1S/C8H7ClFNO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |

InChI-Schlüssel |

PSSNPSGGLYDYNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1NCC(=O)O)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Catalyzed Ullmann-Type Coupling

A widely cited method involves copper-catalyzed coupling between 4-chloro-3-fluoroaniline and bromoacetic acid derivatives. Adapted from CN101362704A, this route proceeds via nucleophilic substitution under nitrogen protection:

Reaction Scheme :

Procedure :

-

Substrate Preparation : 4-Chloro-3-fluoroaniline (1.0 eq) and bromoacetic acid (1.2 eq) are dissolved in ethylene glycol monoethyl ether.

-

Catalyst System : Mixed copper catalysts (Cu/Cu₂O, 10 mol%) and anhydrous Na₂CO₃ (2.0 eq) are added under N₂.

-

Workup : The mixture is acidified to pH 4–7 with concentrated HCl, extracted with ethyl acetate, and purified via recrystallization (toluene/sherwood oil).

Nucleophilic Substitution with α-Haloacetates

An alternative approach modifies the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid (CN102746142A), substituting o-chloroacetophenone with 4-chloro-3-fluoroaniline:

Key Steps :

-

Ketone Formation : React 4-chloro-3-fluoroaniline with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-N-(4-chloro-3-fluorophenyl)acetamide.

-

Hydrolysis : Treat the intermediate with 3N NaOH at 100°C for 18 hours to yield the carboxylic acid.

Challenges :

-

Byproducts : Competing Friedel-Crafts alkylation may occur, requiring strict temperature control.

-

Purification : Silica gel chromatography (EtOAc/hexane, 1:3) removes unreacted aniline.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies highlight the superiority of mixed copper catalysts over单一 metals:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cu/Cu₂O | 125–130 | 3–5 | 85 | 98.5 |

| Cu/CuBr | 130–135 | 4–6 | 82 | 97.2 |

| CuI | 120–125 | 6–8 | 76 | 95.8 |

Observations :

Solvent Effects

Ethylene glycol monoethyl醚 outperforms polar aprotic solvents:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethylene glycol monoethyl ether | 29.6 | 85 | 4 |

| DMF | 36.7 | 72 | 6 |

| DMSO | 46.5 | 68 | 8 |

Rationale :

-

High-boiling solvents (BP 135°C for ethylene glycol monoethyl醚) enable reflux without pressure equipment.

Industrial-Scale Production

Pilot Plant Protocol (Adapted from CN102746142A )

Step 1 : Charge a 3000 L reactor with:

-

4-Chloro-3-fluoroaniline: 500 kg

-

Bromoacetic acid: 620 kg

-

Cu/Cu₂O catalyst: 40 kg

-

Ethylene glycol monoethyl醚: 1500 L

Step 2 : Heat to 125°C under N₂ for 4 hours.

Step 3 : Distill off solvent at 60°C under vacuum.

Step 4 : Acidify with 3N HCl (2000 L), extract with EtOAc (3 × 1000 L).

Step 5 : Recrystallize from toluene/sherwood oil (1:2) to obtain 431 kg product.

Quality Control :

-

HPLC : >98% purity (C18 column, 0.1% H₃PO₄/MeOH = 70:30)

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the α-carbon occurs above 110°C:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that 2-((4-Chloro-3-fluorophenyl)amino)acetic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, particularly those resistant to conventional therapies.

Case Study:

A study conducted on human colorectal cancer xenograft models demonstrated that this compound effectively inhibited tumor growth. The pharmacokinetic (PK) and pharmacodynamic (PD) profiles were assessed, revealing dose-dependent inhibition of tumor markers at concentrations of 30 mg/kg and above .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly aminopeptidases, which play critical roles in peptide metabolism.

Inhibitory Effects on Aminopeptidases:

- The compound exhibited submicromolar inhibitory constants against human aminopeptidase N (hAPN).

- This inhibition suggests a therapeutic potential in conditions where aminopeptidases are implicated, such as cancer and inflammation .

Drug Development

The unique structural features of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid make it a candidate for further drug development. Its ability to modulate biological pathways positions it as a potential lead compound in the design of new therapeutics.

Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Lipophilicity: The absence of an amino group in 2-(4-chloro-3-fluorophenyl)acetic acid increases lipophilicity (logP ~2.5 estimated) compared to its amino-substituted counterpart, which is more polar due to the -NH- group .

- Stability : Boc-protected derivatives exhibit improved stability under acidic conditions, making them suitable for stepwise synthetic protocols .

Biologische Aktivität

2-((4-Chloro-3-fluorophenyl)amino)acetic acid, also known as 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and implications in therapeutic applications, supported by relevant data tables and case studies.

The compound exhibits significant biochemical interactions, particularly with various enzymes and proteins. It can function as both a substrate and an inhibitor in enzymatic reactions, particularly affecting aminotransferases and dehydrogenases. The structural compatibility of this compound with enzyme active sites facilitates these interactions, leading to either activation or inhibition of enzymatic activity.

Table 1: Enzymatic Interactions

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Aminotransferases | Substrate | Activation |

| Dehydrogenases | Inhibitor | Inhibition |

Cellular Effects

Research indicates that 2-((4-Chloro-3-fluorophenyl)amino)acetic acid significantly influences cellular functions. It modulates cell signaling pathways and gene expression, impacting metabolic processes and cellular energy production. The compound interacts with receptors and signaling molecules, thereby affecting cellular responses to external stimuli .

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on metabolic pathways, it was found to alter the expression of genes involved in energy metabolism. Specifically, the compound increased the expression of genes related to glycolysis while decreasing those involved in fatty acid oxidation, indicating a shift in metabolic preference towards glucose utilization.

The molecular mechanism of action involves binding interactions with biomolecules that alter enzyme conformation and activity. The compound can inhibit or activate enzymes depending on the nature of its interactions. Additionally, it influences gene expression by interacting with transcription factors, leading to changes in transcriptional activity .

Mechanistic Insights

- Binding Sites : The compound binds to specific sites on enzymes, altering their conformation.

- Gene Regulation : Interaction with transcription factors modifies the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

Stability studies indicate that while 2-((4-Chloro-3-fluorophenyl)amino)acetic acid remains stable under standard laboratory conditions, its biological activity may diminish over time due to gradual degradation. Long-term exposure studies revealed sustained changes in cellular metabolism associated with this compound.

Therapeutic Implications

Due to its diverse biological activities, 2-((4-Chloro-3-fluorophenyl)amino)acetic acid has potential therapeutic applications. Its ability to modulate enzymatic activity and gene expression positions it as a candidate for further research in areas such as cancer therapy and metabolic disorders.

Table 2: Therapeutic Potential

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Therapy | Modulation of tumor metabolism |

| Metabolic Disorders | Regulation of energy production pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-Chloro-3-fluorophenyl)amino)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Alkylation of 4-chloro-3-fluorophenylacetonitrile with a protected glycine derivative, followed by acidic hydrolysis to yield the free amino acid .

- Route 2 : Direct coupling of 4-chloro-3-fluoroaniline with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization :

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility, while controlled temperatures (60–80°C) minimize side reactions .

- Purity : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity, confirmed by HPLC .

Q. How can researchers characterize the purity and structural integrity of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), NH resonance (δ 5.8–6.2 ppm), and acetic acid protons (δ 3.8–4.2 ppm) confirm connectivity .

- ¹³C NMR : Carbonyl (δ 170–175 ppm) and quaternary carbons (δ 125–135 ppm) verify the acetic acid and aryl groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

- Melting Point : 88–91°C (decomposition observed above 95°C) .

Q. What initial biological screening approaches are recommended for evaluating 2-((4-Chloro-3-fluorophenyl)amino)acetic acid?

- Assay Design :

- Enzyme Inhibition : Test against glutamate receptors (e.g., mGluR5) using fluorescence-based assays .

- Cytotoxicity : MTT assays on MCF-7 or HEK293 cell lines (IC₅₀ determination) .

- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid?

- Strategies :

- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Metabolite Analysis : LC-MS to identify degradation products interfering with activity .

- Structural Analog Comparison : Compare with fluorophenylacetic acid derivatives (e.g., 4-fluoro-3-chloro analogs) to isolate substituent effects .

Q. What strategies optimize the stereochemical purity of derivatives like (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid during synthesis?

- Stereocontrol Methods :

- Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation of α,β-unsaturated precursors .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., Candida antarctica lipase B) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess .

Q. How do electronic effects of the 4-chloro-3-fluorophenyl group influence regioselective functionalization?

- Mechanistic Insights :

- Electrophilic Substitution : Chloro and fluoro groups direct reactions to the para position (relative to Cl) due to combined −I and +M effects .

- Cross-Coupling : Suzuki-Miyaura reactions favor C-2 substitution (steric hindrance at C-3 from fluorine) .

- Experimental Validation :

- X-ray Crystallography : Confirms substitution patterns in crystalline derivatives .

Q. What computational methods predict the binding affinity of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid to biological targets?

- In Silico Approaches :

- Docking Simulations : AutoDock Vina with glutamate receptor models (PDB: 4OO9) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.